molecular formula C8H7BrO B180069 (S)-4-Bromostyrene oxide CAS No. 148684-05-3

(S)-4-Bromostyrene oxide

Cat. No. B180069
Key on ui cas rn: 148684-05-3
M. Wt: 199.04 g/mol
InChI Key: NNINSLOEPXEZOZ-MRVPVSSYSA-N
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Patent
US07432258B2

Procedure details

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butyl-salicylidene-1,2-cyclohexane-diaminocobalt(II) (9.7 g, 0.016 mol) was dissolved in 100 mL of toluene in an open flask at 0° C. with magnetic stirring and acetic acid (9.2 mL, 0.16 mol) was added. The bath was removed and then the mixture was maintained at room temperature for 1 h with vigorous stirring. The mixture was concentrated in vacuo to a brown solid, and then the residue was put under high vacuum overnight. The brown residue was dissolved in 100 mL of THF, and to the resulting solution was added to 2-(4-bromophenyl)oxirane (400 g, 2 mol) dissolved in THF (300 mL). The reaction mixture was cooled to 0° C. and distilled water (19.8 g, 1.1 mol) was added slowly into the mixture. The resulting mixture was maintained at room temperature for 16 h with magnetic stirring, concentrated and the 1 L 5% EtOAc/Hexane was added to the residue. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid material was filtered away (100% diol by HPLC). The filtrate was concentrated and dissolved in 1 L hexane. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid was filtered off. The filtrate was concentrated, and put under high vacuum for 2 h to yield a brown oil (250 g, a mixture of desired product, trace amount of diol, and Co Salen catalyst).
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1.O>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C@@H:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
400 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1OC1
Step Five
Name
Quantity
19.8 g
Type
reactant
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to a brown solid
CUSTOM
Type
CUSTOM
Details
was put under high vacuum overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue was dissolved in 100 mL of THF
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added slowly into the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 16 h with magnetic stirring
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the 1 L 5% EtOAc/Hexane was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid material was filtered away (100% diol by HPLC)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 L hexane
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil (250 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[C@H]1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07432258B2

Procedure details

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butyl-salicylidene-1,2-cyclohexane-diaminocobalt(II) (9.7 g, 0.016 mol) was dissolved in 100 mL of toluene in an open flask at 0° C. with magnetic stirring and acetic acid (9.2 mL, 0.16 mol) was added. The bath was removed and then the mixture was maintained at room temperature for 1 h with vigorous stirring. The mixture was concentrated in vacuo to a brown solid, and then the residue was put under high vacuum overnight. The brown residue was dissolved in 100 mL of THF, and to the resulting solution was added to 2-(4-bromophenyl)oxirane (400 g, 2 mol) dissolved in THF (300 mL). The reaction mixture was cooled to 0° C. and distilled water (19.8 g, 1.1 mol) was added slowly into the mixture. The resulting mixture was maintained at room temperature for 16 h with magnetic stirring, concentrated and the 1 L 5% EtOAc/Hexane was added to the residue. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid material was filtered away (100% diol by HPLC). The filtrate was concentrated and dissolved in 1 L hexane. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid was filtered off. The filtrate was concentrated, and put under high vacuum for 2 h to yield a brown oil (250 g, a mixture of desired product, trace amount of diol, and Co Salen catalyst).
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1.O>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C@@H:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
400 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1OC1
Step Five
Name
Quantity
19.8 g
Type
reactant
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to a brown solid
CUSTOM
Type
CUSTOM
Details
was put under high vacuum overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue was dissolved in 100 mL of THF
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added slowly into the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 16 h with magnetic stirring
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the 1 L 5% EtOAc/Hexane was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid material was filtered away (100% diol by HPLC)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 L hexane
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil (250 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[C@H]1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07432258B2

Procedure details

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butyl-salicylidene-1,2-cyclohexane-diaminocobalt(II) (9.7 g, 0.016 mol) was dissolved in 100 mL of toluene in an open flask at 0° C. with magnetic stirring and acetic acid (9.2 mL, 0.16 mol) was added. The bath was removed and then the mixture was maintained at room temperature for 1 h with vigorous stirring. The mixture was concentrated in vacuo to a brown solid, and then the residue was put under high vacuum overnight. The brown residue was dissolved in 100 mL of THF, and to the resulting solution was added to 2-(4-bromophenyl)oxirane (400 g, 2 mol) dissolved in THF (300 mL). The reaction mixture was cooled to 0° C. and distilled water (19.8 g, 1.1 mol) was added slowly into the mixture. The resulting mixture was maintained at room temperature for 16 h with magnetic stirring, concentrated and the 1 L 5% EtOAc/Hexane was added to the residue. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid material was filtered away (100% diol by HPLC). The filtrate was concentrated and dissolved in 1 L hexane. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid was filtered off. The filtrate was concentrated, and put under high vacuum for 2 h to yield a brown oil (250 g, a mixture of desired product, trace amount of diol, and Co Salen catalyst).
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1.O>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C@@H:12]2[CH2:14][O:13]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
400 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1OC1
Step Five
Name
Quantity
19.8 g
Type
reactant
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to a brown solid
CUSTOM
Type
CUSTOM
Details
was put under high vacuum overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue was dissolved in 100 mL of THF
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added slowly into the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 16 h with magnetic stirring
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the 1 L 5% EtOAc/Hexane was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid material was filtered away (100% diol by HPLC)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 L hexane
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil (250 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[C@H]1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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